molecular formula C20H20N4O3 B11972307 3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303103-97-1

3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11972307
CAS No.: 303103-97-1
M. Wt: 364.4 g/mol
InChI Key: GWKIBEFTSSRAJD-FYJGNVAPSA-N
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Description

3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzylidene moiety, and a pyrazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethoxyphenyl)-4-[(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thiol
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Uniqueness

3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and benzylidene moiety are particularly noteworthy, as they contribute to the compound’s versatility in various applications.

Properties

CAS No.

303103-97-1

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-16-9-6-8-14(11-16)17-12-18(23-22-17)20(25)24-21-13-15-7-4-5-10-19(15)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

GWKIBEFTSSRAJD-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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